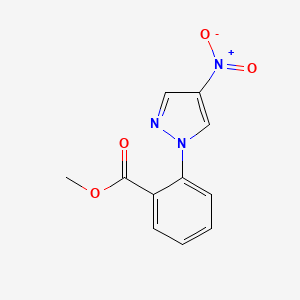

Methyl 2-(4-nitropyrazol-1-yl)benzoate

Description

Methyl 2-(4-nitropyrazol-1-yl)benzoate is a heterocyclic benzoate derivative featuring a nitro-substituted pyrazole ring at the ortho position of the methyl benzoate core. This compound combines the ester functionality of benzoates with the electron-withdrawing nitro group and the aromatic heterocyclic system of pyrazole.

Properties

Molecular Formula |

C11H9N3O4 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

methyl 2-(4-nitropyrazol-1-yl)benzoate |

InChI |

InChI=1S/C11H9N3O4/c1-18-11(15)9-4-2-3-5-10(9)13-7-8(6-12-13)14(16)17/h2-7H,1H3 |

InChI Key |

IGYTWVRFPFMXHV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2C=C(C=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

This method leverages the electron-withdrawing effect of the benzoate ester to activate the benzene ring for substitution.

Procedure :

- Substrate preparation : Methyl 2-fluorobenzoate is synthesized via esterification of 2-fluorobenzoic acid using methanol and p-toluenesulfonic acid.

- Pyrazole activation : 4-Nitropyrazole is deprotonated using potassium carbonate in DMF to enhance nucleophilicity.

- Coupling : The activated pyrazole reacts with methyl 2-fluorobenzoate at 80–100°C for 12–24 hours.

Reaction :

$$

\text{Methyl 2-fluorobenzoate} + \text{4-Nitropyrazole} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80–100°C}} \text{this compound} + \text{F}^-

$$

Optimization :

Transition Metal-Catalyzed Coupling

Palladium-catalyzed C–N bond formation offers regioselective coupling under milder conditions.

Procedure :

- Halogenation : Methyl 2-bromobenzoate is prepared via bromination of methyl benzoate using N-bromosuccinimide (NBS).

- Catalytic system : Pd₂(dba)₃/Xantphos catalyzes coupling between methyl 2-bromobenzoate and 4-nitropyrazole in toluene at 110°C.

Reaction :

$$

\text{Methyl 2-bromobenzoate} + \text{4-Nitropyrazole} \xrightarrow[\text{Pd}2(\text{dba})3, \text{Xantphos}]{\text{Cs}2\text{CO}3, \text{Toluene}} \text{this compound} + \text{HBr}

$$

Advantages :

Direct Cyclocondensation

Forming the pyrazole ring in situ on a pre-functionalized benzoate derivative.

Procedure :

- Hydrazine reaction : Methyl 2-(hydrazinecarbonyl)benzoate reacts with 1,3-diketones under acidic conditions.

- Nitration : The resultant pyrazole is nitrated using fuming HNO₃/H₂SO₄.

Challenges :

- Low regioselectivity during nitration necessitates chromatographic purification.

- Overall yield rarely exceeds 40% due to side reactions.

Comparative Analysis of Methods

| Method | Starting Materials | Conditions | Yield | Limitations |

|---|---|---|---|---|

| SNAr | Methyl 2-fluorobenzoate | DMF, K₂CO₃, 80°C | ~60% | Requires activated substrates |

| Pd-catalyzed coupling | Methyl 2-bromobenzoate | Toluene, Pd, 110°C | ~75% | High catalyst cost |

| Cyclocondensation | Methyl 2-hydrazinobenzoate | HNO₃/H₂SO₄, 0°C | ~40% | Poor regioselectivity |

The Pd-catalyzed method balances yield and scalability, whereas SNAr is cost-effective for small-scale synthesis.

Critical Process Parameters

Esterification Optimization

The patent CN101948387A highlights methanol-to-benzoic acid ratios (1.4:1–1.6:1) and p-toluenesulfonic acid (15 wt%) as critical for maximizing ester yield. Excess methanol is recovered via distillation, reducing environmental impact.

Nitration Regioselectivity

Nitration of pyrazole at the 4-position requires precise control of nitric acid concentration and temperature. Side products like 3-nitropyrazole are minimized at 0–5°C.

Purification Techniques

- Distillation : Removes unreacted methanol and by-products.

- Column chromatography : Essential for isolating isomers post-cyclocondensation.

Industrial Scalability and Challenges

While lab-scale methods are established, industrial production faces hurdles:

- Catalyst recovery : Pd-based systems require costly ligand recycling.

- Waste management : Nitration generates acidic waste requiring neutralization.

- Regulatory compliance : Handling nitro compounds demands explosion-proof facilities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-nitropyrazol-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Acidic or basic hydrolysis conditions.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: 2-(4-aminopyrazol-1-yl)benzoic acid.

Reduction: 2-(4-nitropyrazol-1-yl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-nitropyrazol-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-nitropyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Pathways: The target compound may be synthesized via nucleophilic substitution or esterification, analogous to the quinoline-piperazine hybrids in , which were crystallized from ethyl acetate .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(4-nitropyrazol-1-yl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between 4-nitropyrazole derivatives and methyl 2-halobenzoates under nucleophilic aromatic substitution conditions. Optimization includes:

- Catalyst Selection : Use of Cu(I) catalysts or Pd-based systems for regioselective coupling.

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.

- Purification : Recrystallization from ethyl acetate or methanol to isolate high-purity products, as demonstrated in analogous benzoate ester syntheses .

Monitoring reaction progress via TLC or HPLC-MS ensures minimal byproduct formation.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

- Methodological Answer :

- 1H/13C NMR : Key for confirming the ester group (δ ~3.9 ppm for OCH3) and pyrazole ring protons (δ ~8-9 ppm). Discrepancies in splitting patterns may indicate rotational isomerism or impurities.

- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.

- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups.

- HPLC-PDA : Assesses purity (>95% by area normalization).

Contradictions between techniques require cross-validation, e.g., repeating NMR under higher resolution or using deuterated solvents to eliminate exchange effects .

Advanced Research Questions

Q. How can hydrogen bonding networks and crystal packing of this compound be systematically analyzed using graph set theory?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve the structure using SHELXL (for refinement) and WinGX (for data processing) .

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, C–H···O) using Etter’s formalism:

- Designators : Chains (C), rings (R), intramolecular (S), or bifurcated (B).

- Example : A nitro group may act as an acceptor in a C(6) chain motif, influencing supramolecular assembly .

- Software Tools : Mercury (CCDC) for visualization and PLATON for topology analysis.

Q. What strategies resolve contradictions between computational (DFT) predictions and experimental data (e.g., NMR chemical shifts or dipole moments) for this compound?

- Methodological Answer :

- DFT Protocol : Use B3LYP/6-311+G(d,p) to calculate equilibrium geometries and NMR shifts (GIAO method). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects.

- Solvent Correction : Apply PCM or SMD models to account for dielectric environments.

- Experimental Validation : Compare with solid-state NMR or variable-temperature studies to assess dynamic effects.

- Case Study : If calculated nitro group dipole moments deviate from X-ray data, re-evaluate torsional angles or intermolecular interactions .

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in cross-coupling or hydrolysis reactions?

- Methodological Answer :

- Electronic Effects : The nitro group deactivates the pyrazole ring, reducing electrophilicity at the 1-position but enhancing stability toward hydrolysis.

- Hydrolysis Studies : Monitor ester cleavage under basic (NaOH/EtOH) or acidic (H2SO4/H2O) conditions via LC-MS. Compare kinetics with non-nitro analogs.

- Cross-Coupling : Test Pd-catalyzed Suzuki-Miyaura reactions; the nitro group may necessitate higher temperatures or specialized ligands (e.g., SPhos) for effective coupling .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed during refinement?

- Methodological Answer :

- Disorder Management : Nitro/pyrazole groups may exhibit rotational disorder. Use PART instructions in SHELXL to model split positions .

- Twinned Crystals : Apply HKLF 5 format in SHELXL for twin refinement (e.g., two-domain matrices).

- High R-Factors : Incorporate anisotropic displacement parameters (ADPs) for non-H atoms and apply restraints to unstable moieties .

Data Analysis and Reporting

Q. How should researchers document and report crystallographic data for this compound to ensure reproducibility?

- Methodological Answer :

- CIF Preparation : Include full refinement details (R1/wR2, Flack parameter, H-bond geometries) using checkCIF/PLATON validation .

- Deposition : Submit to the Cambridge Structural Database (CSD) with accession codes.

- Tables : Report bond lengths (e.g., C–NO2: ~1.21–1.23 Å), angles, and torsion angles critical to molecular conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.